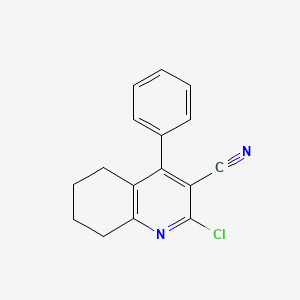
1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone is a chemical compound with the molecular formula C12H7ClF3NO and a molecular weight of 273.64 g/mol This compound belongs to the quinoline family, which is known for its diverse biological and pharmacological activities
Preparation Methods
The synthesis of 1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone typically involves the reaction of 2-chloro-7-(trifluoromethyl)quinoline with ethanone under specific conditions. One common method involves the use of tetrahydrofuran as a solvent medium, where the corresponding acids undergo condensation and hydrolysis followed by cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include sodium azide, phenylhydrazine, and various alkyl halides
Scientific Research Applications
1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit various enzymes, which can lead to their antimicrobial and antineoplastic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(2-Chloro-7-(trifluoromethyl)quinolin-3-yl)ethanone can be compared with other similar compounds, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Mepacrine: Another antimalarial drug with a quinoline core.
Camptothecin: A quinoline derivative used in cancer treatment. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H7ClF3NO |
|---|---|
Molecular Weight |
273.64 g/mol |
IUPAC Name |
1-[2-chloro-7-(trifluoromethyl)quinolin-3-yl]ethanone |
InChI |
InChI=1S/C12H7ClF3NO/c1-6(18)9-4-7-2-3-8(12(14,15)16)5-10(7)17-11(9)13/h2-5H,1H3 |
InChI Key |
ZQYXKHXAYZSZAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2C=C(C=CC2=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


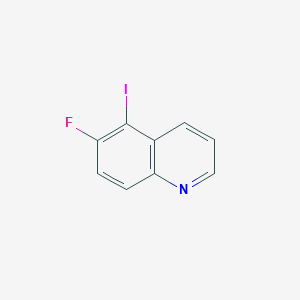
![1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064593.png)
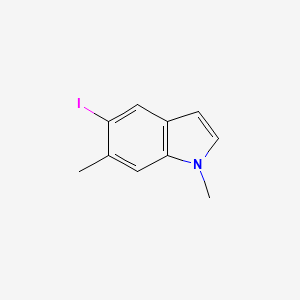
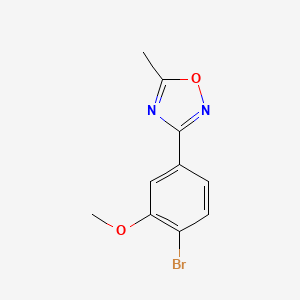
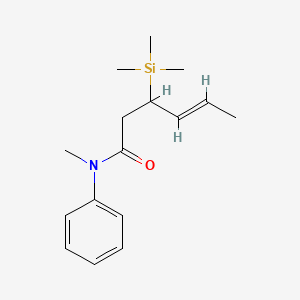
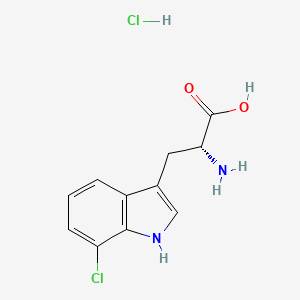
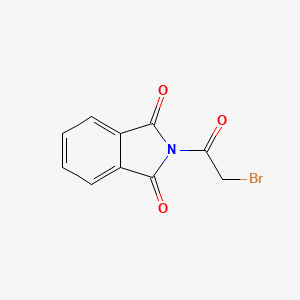
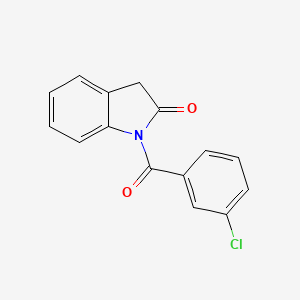
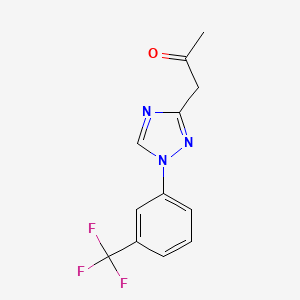
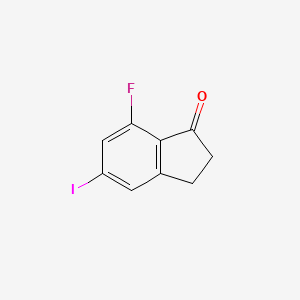
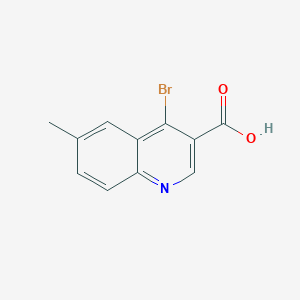
![1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B15064661.png)
![3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)benzoic acid](/img/structure/B15064663.png)
